molecular formula C9H15NO2 B3378803 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 1482857-77-1

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

Cat. No.: B3378803
CAS No.: 1482857-77-1
M. Wt: 169.22
InChI Key: TXLRYCUTUFBYFU-UHFFFAOYSA-N
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Description

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is a heterocyclic compound with a unique spiro structure. This compound is characterized by the presence of an oxygen and nitrogen atom within its ring system, making it an interesting subject for various chemical and biological studies. Its molecular formula is C₉H₁₅NO₂, and it has a molecular weight of 169.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-9(6-8(11)10-7)2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRYCUTUFBYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCOCC2)CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 3
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 4
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 5
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 6
1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one

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